N-Mesityl-N-(methylsulfonyl)glycine
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Overview
Description
N-Mesityl-N-(methylsulfonyl)glycine: is an organic compound with the molecular formula C12H17NO4S. It is characterized by the presence of a mesityl group (a derivative of mesitylene) and a methylsulfonyl group attached to the glycine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Mesityl-N-(methylsulfonyl)glycine typically involves the reaction of mesityl amine with methylsulfonyl chloride, followed by the introduction of the glycine moiety. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Mesityl amine reacts with methylsulfonyl chloride in the presence of a base.
- The resulting intermediate is then reacted with glycine or its derivatives to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-Mesityl-N-(methylsulfonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The mesityl and methylsulfonyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the mesityl and methylsulfonyl groups.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Mesityl-N-(methylsulfonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-Mesityl-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The mesityl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
N-Mesityl-N-(methylsulfonyl)alanine: Similar structure but with an alanine backbone.
N-Mesityl-N-(methylsulfonyl)valine: Contains a valine backbone instead of glycine.
N-Mesityl-N-(methylsulfonyl)leucine: Features a leucine backbone.
Uniqueness: N-Mesityl-N-(methylsulfonyl)glycine is unique due to its specific combination of the mesityl and methylsulfonyl groups attached to the glycine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2,4,6-trimethyl-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)13(7-11(14)15)18(4,16)17/h5-6H,7H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYUNNXFLPBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(=O)O)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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